molecular formula C12H24N4O3S2 B11706637 1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione

1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione

Katalognummer: B11706637
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: NILMNZIFWCIRIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione is a macrocyclic compound with the molecular formula C12H24N4O3S2. This compound is known for its unique structure, which includes multiple oxygen and nitrogen atoms within a large ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with a suitable diamine and a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Wirkmechanismus

The mechanism of action of 1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione involves its ability to form stable complexes with metal ions. This chelation process can influence various biochemical pathways and molecular targets. The compound’s structure allows it to interact with specific enzymes and receptors, potentially modulating their activity .

Eigenschaften

Molekularformel

C12H24N4O3S2

Molekulargewicht

336.5 g/mol

IUPAC-Name

1,14,17-trioxa-4,6,9,11-tetrazacyclononadecane-5,10-dithione

InChI

InChI=1S/C12H24N4O3S2/c20-11-13-1-2-14-12(21)16-4-6-18-8-10-19-9-7-17-5-3-15-11/h1-10H2,(H2,13,15,20)(H2,14,16,21)

InChI-Schlüssel

NILMNZIFWCIRIE-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=S)NCCOCCOCCOCCNC(=S)N1

Löslichkeit

>50.5 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.